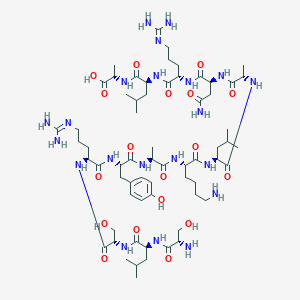
Chlorhydrate d’acétamidine
Vue d'ensemble
Description
Acetamidine hydrochloride, also known as N-acetyl-4-aminophenol hydrochloride or 4-aminophenol acetamide hydrochloride, is a white crystalline powder that is used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is a member of the aminophenol family of compounds, which are compounds containing both an amine and phenol functional group. Acetamidine hydrochloride is a versatile intermediate that can be used in a variety of reactions, including condensation reactions, oxidation reactions, and cyclization reactions.
Applications De Recherche Scientifique
Synthèse de composés azotés
Le chlorhydrate d’acétamidine est un précurseur de la synthèse industrielle et en laboratoire de nombreux composés azotés . Il sert de source d’amidine, qui est un composant clé dans la synthèse de ces composés .
Production de pyrimidines substituées
Le this compound réagit avec les β-dicarbonyles pour produire des pyrimidines substituées . Les pyrimidines sont des composants essentiels des nucléotides, qui sont les éléments constitutifs de l’ADN et de l’ARN.
Formation d’imidazoles substitués
Lorsqu’il est mis à réagir avec des acétaldéhydes, le this compound forme des imidazoles substitués . Les imidazoles sont un type de composé organique qui a une large gamme d’applications, notamment dans les produits pharmaceutiques et la science des matériaux.
Synthèse de triazines substituées
Le this compound peut réagir avec des imidates pour former des triazines substituées . Les triazines sont une autre classe de composés contenant de l’azote avec diverses applications, notamment dans les colorants, les résines et les produits pharmaceutiques.
Préparation de la décarboxyectoïne
Le this compound a été utilisé dans la préparation de la décarboxyectoïne . La décarboxyectoïne est un composé qui a des applications potentielles dans le domaine de la biochimie.
Synthèse de l’éthyl 4-(4-hydroxyphényl)méthylidène-2-méthyl-5-oxo-1-imidazolacétate
Le this compound a également été utilisé dans la synthèse de l’éthyl 4-(4-hydroxyphényl)méthylidène-2-méthyl-5-oxo-1-imidazolacétate . Ce composé pourrait avoir des applications potentielles dans le domaine de la chimie organique.
Amélioration des performances des pérovskites
Des ligands amidine, y compris le this compound, sont introduits dans des NCs CsPbBr x Cl 3−x synthétisés à température ambiante à l’air en utilisant des solvants verts, qui sont trouvés pour réduire à la fois les lacunes Cs + et les halogénures à la surface des NC et pour supprimer le non radiatif . Cette application est particulièrement pertinente dans le domaine de la science des matériaux et pourrait conduire au développement de cellules solaires à pérovskite plus efficaces.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Acetamidine hydrochloride, an organic compound with the formula CH3C(NH)NH2·HCl, is used in the synthesis of many nitrogen-bearing compounds . It is the hydrochloride of acetamidine, one of the simplest amidines . The primary target of Acetamidine hydrochloride is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a strain of bacteria .
Mode of Action
It is known that amidines, such as acetamidine hydrochloride, are strong lewis bases . This suggests that they may interact with their targets by donating electron pairs, potentially disrupting the normal function of the target protein.
Biochemical Pathways
As a source of amidine, acetamidine hydrochloride is a precursor to the industrial and laboratory synthesis of many nitrogen compounds . It reacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines .
Pharmacokinetics
It is known that acetamidine hydrochloride is a hygroscopic solid which forms colorless monoclinic crystals . It is soluble in water and alcohol . These properties may influence its bioavailability.
Result of Action
It is known that acetamidine hydrochloride releases ammonium chloride upon heating . Dry Acetamidine hydrochloride releases acetonitrile, while in aqueous solution, it instead undergoes hydrolysis to acetic acid and ammonia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetamidine hydrochloride. For example, it is known that Acetamidine hydrochloride is a hygroscopic solid , meaning it absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, it has been found that Acetamidine hydrochloride dissipated faster in submerged soil as compared to field capacity moisture and dry conditions . This suggests that environmental conditions such as moisture levels can influence the persistence and therefore the action of Acetamidine hydrochloride.
Analyse Biochimique
Biochemical Properties
It is known that Acetamidine hydrochloride is a source of amidine, which is a precursor to the industrial and laboratory synthesis of many nitrogen compounds . It reacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines .
Molecular Mechanism
It is known that Acetamidine hydrochloride undergoes hydrolysis to acetic acid and ammonia in aqueous solution
Propriétés
IUPAC Name |
ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQOBLXWLRDEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-37-3 (Parent) | |
| Record name | Acetamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059564 | |
| Record name | Acetamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124-42-5 | |
| Record name | Ethanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanimidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acetamidine hydrochloride?
A1: Acetamidine hydrochloride has the molecular formula C2H6N2·HCl and a molecular weight of 94.54 g/mol.
Q2: Is there any spectroscopic data available for acetamidine hydrochloride?
A2: Yes, infrared spectroscopic studies have been conducted on acetamidine hydrochloride and its derivatives. These studies concluded that protonation occurs at the imino nitrogen atom of N-substituted amidines. []
Q3: How is acetamidine hydrochloride synthesized?
A3: Acetamidine hydrochloride can be synthesized through several methods. One approach involves the condensation of acetonitrile with methanol in the presence of hydrogen chloride, followed by the addition of ammonia. [] Another method uses the reaction of acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination. []
Q4: Are there any industrial advantages to producing acetamidine hydrochloride in chlor-alkali enterprises?
A4: Yes, producing acetamidine hydrochloride in chlor-alkali enterprises offers advantages due to readily available raw materials like hydrogen chloride, a byproduct of other processes. [, ]
Q5: What are the optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine, a precursor to acetamidine hydrochloride?
A5: Research indicates that the optimal conditions involve a molar ratio of acetamidine hydrochloride to sodium methoxide of 1:3.4 in methanol at 20°C for 4 hours, resulting in an 85.76% yield of 4,6-dihydroxy-2-methylpyrimidine. []
Q6: What are the main applications of acetamidine hydrochloride?
A6: Acetamidine hydrochloride serves as a versatile building block in organic synthesis. It is a crucial starting material for producing various compounds, including pharmaceuticals like the anticancer drug dasatinib. [] It is also used in the synthesis of vitamin B1. []
Q7: Can acetamidine hydrochloride be used to synthesize primary arylamines?
A7: Yes, a heterogeneous copper-catalyzed cascade reaction using acetamidine hydrochloride as a reagent enables the synthesis of primary arylamines from aryl iodides. This method offers high efficiency and the advantage of using a reusable heterogeneous copper catalyst. []
Q8: Can acetamidine hydrochloride be used as an ammonia source in organic synthesis?
A8: Yes, acetamidine hydrochloride can act as an ammonia source in synthesizing 2-aminopyridine derivatives from 2-fluoropyridine. This transition-metal-free method demonstrates high yield and chemoselectivity. []
Q9: How is acetamidine hydrochloride utilized in the synthesis of pyrimidine derivatives?
A9: Acetamidine hydrochloride reacts with cyanoketene dithioacetals and 2-aminopyridines, leading to the formation of pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives. These derivatives are then used to synthesize a variety of substituted pyrimidine compounds. []
Q10: Can acetamidine hydrochloride be employed in the synthesis of multi-component reactions?
A10: Yes, acetamidine hydrochloride is a valuable reagent in multi-component reactions for synthesizing heterocyclic compounds like 2-methyl-4,6-diarylpyrimidine and 5,6-dihydrobenzo[h]quinazoline derivatives. These reactions are often conducted under solvent-free conditions, offering environmental advantages. [, ]
Q11: Are there any known biological activities associated with acetamidine hydrochloride?
A11: While acetamidine hydrochloride itself might not have direct biological activities, some of its derivatives exhibit pharmacological properties. For instance, m-tolyloxyacetamidine hydrochloride demonstrates cardiotonic effects. [] N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954) exhibits tremorogenic properties, potentially useful in studying Parkinson's disease. [, ]
Q12: Can acetamidine hydrochloride derivatives protect against gramicidin toxicity?
A12: Research using NG108-15 cells suggests that acetamidine hydrochloride and guanidine hydrochloride, which can block gramicidin D channels, show protective effects against gramicidin D toxicity. []
Q13: Are there any known methods to determine the purity of acetamidine hydrochloride?
A15: Yes, analytical techniques like gravimetric analysis can determine the content of involatile impurities in acetamidine hydrochloride. [] Additionally, titration methods can be employed to determine the content of ammonium chloride, a common impurity, allowing for a more comprehensive assessment of purity. []
Q14: How does the presence of sodium chloride affect acetamidine hydrochloride?
A16: Studies have shown a positive correlation between sodium chloride content and the ash content of acetamidine hydrochloride after heating. [] This suggests that the presence of sodium chloride may impact the thermal stability of the compound.
Q15: Have there been any computational studies conducted on acetamidine hydrochloride or its derivatives?
A17: While the provided research papers do not delve into specific computational studies, theoretical investigations employing thermodynamic and kinetic stability calculations have been used to understand the regioselectivity in reactions involving acetamidine hydrochloride derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)



![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)




